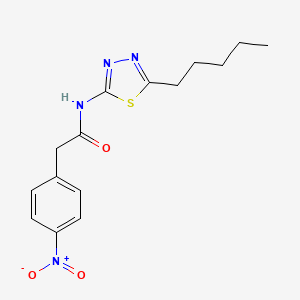![molecular formula C18H10ClF3N2S2 B4536585 2-[(4-chlorobenzyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 330551-79-6](/img/structure/B4536585.png)
2-[(4-chlorobenzyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
This chemical compound belongs to a class of substances that have been studied for their potential in various applications due to their unique molecular structure. It incorporates several functional groups, including a thiophene ring, a trifluoromethyl group, and a nicotinonitrile moiety, which collectively contribute to its chemical behavior and properties.
Synthesis Analysis
The synthesis of related nicotinonitrile derivatives involves the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate. This process can lead to various products, including glycosides, ribosides, and lactosides, by further reactions with glycosyl/galactosyl/xylosyl/lactosyl bromide and peracetylated xylose/ribose under conventional and microwave irradiation methods. These reactions are highly regioselective, favoring the formation of O-glycosides over N-glycosides (El‐Sayed et al., 2011).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives can be characterized by various spectroscopic techniques, including IR, (1)H, (13)C NMR spectra, and microanalysis. These compounds exhibit complex molecular geometries, as demonstrated by their crystal structures and DFT calculations, revealing details about their molecular shapes, nature of short contacts, and the three-dimensional arrangement of atoms within the molecule (Ahipa et al., 2014).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions include condensations, cyclizations, and transformations into other heterocyclic compounds, demonstrating the versatility of these molecules as synthetic intermediates (Hakobyan et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular structures. Detailed crystallographic studies provide insight into the non-planarity of the molecules, dihedral angles, and the presence of intramolecular and intermolecular interactions, which can affect their physical state and stability (Fun et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for understanding the potential applications of these compounds. Their reactivity with thioureas, thiols, and other nucleophiles, as well as their potential for cyclization and formation of new ring systems, are of particular interest (Coppola & Shapiro, 1981).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel heterocycles have been developed by reacting 2-chloronicotinonitrile with thioureas, leading to the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems. These compounds exhibit unique chemical properties and potential applications in the development of new pharmaceuticals and materials (Coppola & Shapiro, 1981).
Antitumor and Antimicrobial Activities
- Compounds derived from nicotinonitrile, specifically 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, have shown antitumor and antimicrobial activities. These findings suggest potential applications in the development of new anticancer and antibacterial agents (El‐Sayed et al., 2011).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been applied to create nicotinonitrile and/or arene-linked bis(chromene-thiazoles), demonstrating efficient preparation methods that could be beneficial for pharmaceutical and material science research. These compounds have shown promise as new inhibitors against MRSA and VRE strains, highlighting their potential use in addressing antibiotic resistance (Mekky & Sanad, 2022).
Photoinduced Intramolecular Charge Transfer
- Research on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including compounds related to nicotinonitrile derivatives, has revealed insights into their photochemical behavior. These findings are significant for the development of photoactive materials and understanding the fundamental aspects of photophysics (Yang et al., 2004).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2S2/c19-12-5-3-11(4-6-12)10-26-17-13(9-23)14(18(20,21)22)8-15(24-17)16-2-1-7-25-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOULUVBUXKOVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
330551-79-6 | |
| Record name | 2-((4-CHLOROBENZYL)THIO)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)NICOTINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4536507.png)


![3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536533.png)
![ethyl N-[(cycloheptylamino)carbonyl]glycinate](/img/structure/B4536550.png)

![2-(4-acetyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4536559.png)
![1-(3,4-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4536568.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4536576.png)
![2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4536581.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4536590.png)

![2-{[4-(benzylsulfonyl)benzyl]oxy}-1,3-dichlorobenzene](/img/structure/B4536595.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4536603.png)